molecular formula C19H25ClF3N3O B15293200 3-Trifluoromethyl Hydroxychloroquine

3-Trifluoromethyl Hydroxychloroquine

Cat. No.: B15293200
M. Wt: 403.9 g/mol
InChI Key: DVMMXAFRGZWAHR-UHFFFAOYSA-N
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Description

3-Trifluoromethyl Hydroxychloroquine is a derivative of hydroxychloroquine, a well-known antimalarial drug. The compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to the quinoline ring, which enhances its pharmacological properties. The chemical name of this compound is 2-((4-((7-Chloro-3-(trifluoromethyl)quinolin-4-yl)amino)pentyl)(ethyl)amino)ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid using trifluoromethyl trimethylsilane as the trifluoromethylating agent . The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of 3-Trifluoromethyl Hydroxychloroquine can be achieved through continuous-flow synthesis, which offers high yields and scalability. This method involves the nucleophilic substitution of chloropyridines promoted by dimethyl sulfoxide or catalyzed by 3,5-bis(trifluoromethyl)phenol .

Chemical Reactions Analysis

Types of Reactions: 3-Trifluoromethyl Hydroxychloroquine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various trifluoromethylated quinoline derivatives, which exhibit enhanced pharmacological activities .

Comparison with Similar Compounds

Uniqueness: 3-Trifluoromethyl Hydroxychloroquine stands out due to its enhanced pharmacological properties, including increased metabolic stability and efficacy, making it a valuable compound in pharmaceutical research and development .

Properties

Molecular Formula

C19H25ClF3N3O

Molecular Weight

403.9 g/mol

IUPAC Name

2-[4-[[7-chloro-3-(trifluoromethyl)quinolin-4-yl]amino]pentyl-ethylamino]ethanol

InChI

InChI=1S/C19H25ClF3N3O/c1-3-26(9-10-27)8-4-5-13(2)25-18-15-7-6-14(20)11-17(15)24-12-16(18)19(21,22)23/h6-7,11-13,27H,3-5,8-10H2,1-2H3,(H,24,25)

InChI Key

DVMMXAFRGZWAHR-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1C(F)(F)F)Cl)CCO

Origin of Product

United States

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